![molecular formula C42H72O14 B600433 Gypenoside LI CAS No. 94987-10-7](/img/structure/B600433.png)
Gypenoside LI
Overview
Description
Gypenoside LI is a type of gypenoside, which is a major bioactive triterpene saponin found in Gynostemma pentaphyllum . Gypenosides are commonly used for the clinical treatment of hyperlipidemia, and their antitumor activity has also been recognized .
Synthesis Analysis
Gypenoside LI has been shown to inhibit proliferation and induce apoptosis in renal cell carcinoma cells in vitro . The study performed network pharmacology and RNA-seq, and verified the results by Western blotting, RT-qPCR, and immunofluorescence experiments . Another study showed that gypenoside LI was produced from gypenoside XLVI and gypenoside LVI by undergoing hydrolysis during heat treatment .Molecular Structure Analysis
The molecular formula of Gypenoside LI is C42H72O14 . It has an average mass of 801.013 Da and a monoisotopic mass of 800.492188 Da .Chemical Reactions Analysis
Gypenoside LI has been shown to undergo hydrolysis during heat treatment, transforming from gypenoside XLVI and gypenoside LVI . An enzymatic method was used to transform gypenoside XLIX into gylongiposide I via highly selective and efficient hydrolysis of the glucose moiety linked to the C21 position in gypenoside XLIX .Physical And Chemical Properties Analysis
Gypenoside LI has a molecular formula of C42H72O14 and an average mass of 801.013 Da .Scientific Research Applications
Breast Cancer Treatment : Gypenoside LI exhibits significant anti-cancer activity against breast cancer cells, particularly triple-negative breast cancer cells. It inhibits cell proliferation and migration, induces apoptosis, and arrests the cell cycle in the G0/G1 phase by down-regulating E2F1 and ERCC6L (Zu, Duan, Xie, Qi, Xie, Borjigidai, & Piao, 2021).
Melanoma Treatment : In melanoma cells, Gypenoside LI inhibits proliferation, induces apoptosis, and causes cell cycle arrest in the S phase. It also suppresses the Wnt/β-catenin signaling pathway and upregulates the tumor suppressor miR-128-3p (Zu, Piao, Gao, Xing, & Liu, 2020).
Renal Cell Carcinoma : Gypenoside LI inhibits proliferation and induces apoptosis in clear cell renal cell carcinoma (ccRCC) cells. It modulates the MAPK and arachidonic acid metabolism pathways, suggesting its potential as a therapeutic agent for ccRCC treatment (Liu, Li, Xie, Lv, Lian, Zhang, Duan, Zeng, & Piao, 2022).
Antidepressant Effects : Gypenoside LI demonstrates antidepressant-like effects by inhibiting hippocampal neuroinflammation. It suppresses microglia activation and NF-κB signaling in the hippocampus (Dong, Zhang, Zhu, Chen, Li, Liu, Geng, & Yi, 2018).
Anti-Inflammatory and Anti-Oxidant Effects : Gypenoside LI exhibits anti-inflammatory effects by regulating NF-κB, AKT, and MAPK signaling pathways, suggesting its potential in treating osteoclast-related diseases like osteoporosis (Han, Gao, Su, & Liu, 2018).
Metabolic Syndrome Treatment : Gypenoside LI ameliorates metabolic syndrome by modulating gut microbiota and affecting the intestinal FXR/GLP-1 axis, indicating its potential as an oral therapeutic agent for metabolic syndrome (Xie, Jiang, Liu, Zhang, Chen, Sun, Zhou, Liu, Bao, Wang, Zhang, Li, Hu, & Li, 2020).
Cardioprotection : Gypenoside LI protects cardiomyocytes against ischemia-reperfusion injury by inhibiting the MAPK-mediated nuclear factor kappa B pathway, both in vitro and in vivo (Yu, Shi, Qi, Zhao, Gao, & Li, 2016).
Mechanism of Action
Gypenoside LI has been found to significantly inhibit proliferation and induce apoptosis in renal cell carcinoma cells . It upregulates the expression of COX2 and downregulates the expression levels of cPLA2 and CYP1A1, resulting in reduced arachidonic acid and apoptosis . Gypenoside LI also upregulates the protein levels of DUSP1, p-JUN, and p-JNK, and downregulates p-MEK1/2, p-ERK, and p-P38 levels .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZMSTVPKBWKB-XUYZQZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317573 | |
Record name | Gypenoside LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94987-10-7 | |
Record name | Gypenoside LI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypenoside LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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